molecular formula C13H28O3S B14465269 1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol CAS No. 66003-87-0

1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol

Cat. No.: B14465269
CAS No.: 66003-87-0
M. Wt: 264.43 g/mol
InChI Key: FXLJDTSGIBNDPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol is an organic compound with the molecular formula C13H28O3S It contains a hydroxyethylthio group and an octyloxy group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol typically involves the reaction of 3-chloro-1-propanol with 2-mercaptoethanol and octanol under basic conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyethylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol involves its interaction with molecular targets through its functional groups. The hydroxyethylthio group can form hydrogen bonds and engage in nucleophilic attacks, while the octyloxy group can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Hydroxyethyl)thio]-3-(butyloxy)-2-propanol
  • 1-[(2-Hydroxyethyl)thio]-3-(hexyloxy)-2-propanol
  • 1-[(2-Hydroxyethyl)thio]-3-(decyloxy)-2-propanol

Uniqueness

1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol is unique due to its specific combination of functional groups and chain length. The presence of both hydroxyethylthio and octyloxy groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its specific structure allows for unique interactions with molecular targets, distinguishing it from other similar compounds.

Properties

CAS No.

66003-87-0

Molecular Formula

C13H28O3S

Molecular Weight

264.43 g/mol

IUPAC Name

1-(2-hydroxyethylsulfanyl)-3-octoxypropan-2-ol

InChI

InChI=1S/C13H28O3S/c1-2-3-4-5-6-7-9-16-11-13(15)12-17-10-8-14/h13-15H,2-12H2,1H3

InChI Key

FXLJDTSGIBNDPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC(CSCCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.